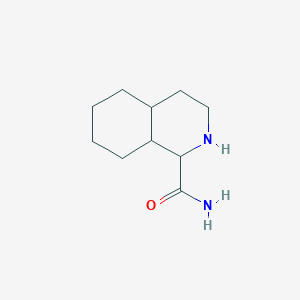
Decahydroisoquinoline-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydroisoquinoline-1-carboxamide is a nitrogen-containing heterocyclic compound with the chemical formula C₉H₁₇N It is a derivative of isoquinoline, where the aromatic ring is fully saturated
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydroisoquinoline-1-carboxamide can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline or tetrahydroisoquinoline. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Another method involves the deoxygenative hydroboration of carboxamides. This approach is advantageous due to its selectivity and milder reaction conditions compared to traditional hydrogenation methods .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors to ensure efficient hydrogenation and high yield of the desired product. The use of robust catalysts and optimized reaction conditions is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Decahydroisoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent isoquinoline or tetrahydroisoquinoline forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
- **
Biological Activity
Decahydroisoquinoline-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies and findings.
Chemical Structure and Properties
This compound belongs to the family of isoquinoline derivatives, characterized by a bicyclic structure that contributes to its biological activity. The compound typically exhibits a carboxamide functional group, which enhances its solubility and interaction with biological targets.
1. Antiviral Activity
Recent studies have highlighted the antiviral properties of decahydroisoquinoline derivatives, particularly against HIV. For instance, compounds derived from decahydroisoquinoline have shown significant inhibitory effects on HIV-1 replication in vitro. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the isoquinoline ring can enhance potency against viral targets .
2. Antitumor Activity
This compound has also been investigated for its antitumor effects. Research indicates that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. In vitro studies have demonstrated that these compounds can significantly reduce the viability of cancer cell lines, suggesting their potential as chemotherapeutic agents .
3. Neuroprotective Effects
The neuroprotective properties of decahydroisoquinoline derivatives are another area of interest. Studies suggest that these compounds may offer protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This activity is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many isoquinoline derivatives act as enzyme inhibitors, targeting kinases or proteases involved in cellular signaling pathways.
- Receptor Modulation : These compounds may interact with various receptors, including G-protein coupled receptors (GPCRs), influencing downstream signaling cascades.
- Induction of Apoptosis : Through the activation of pro-apoptotic factors or inhibition of anti-apoptotic proteins, decahydroisoquinoline derivatives can promote programmed cell death in tumor cells.
Case Study 1: Antiviral Activity
A study conducted by Al-Soud et al. synthesized a new hybrid compound based on decahydroisoquinoline, demonstrating an EC50 value significantly lower than standard antiviral agents like AZT, indicating superior efficacy against HIV .
Case Study 2: Antitumor Effects
In vitro tests on various cancer cell lines revealed that a specific derivative of decahydroisoquinoline induced apoptosis at concentrations as low as 0.5 µM. This study underscores the potential for developing targeted cancer therapies based on this scaffold .
Data Tables
| Activity Type | Compound | EC50 Value (µM) | Target |
|---|---|---|---|
| Antiviral | Decahydroisoquinoline derivative | 0.004 | HIV-1 |
| Antitumor | Decahydroisoquinoline derivative | 0.5 | Cancer cell lines |
| Neuroprotective | Decahydroisoquinoline derivative | Not specified | Neuronal cells |
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-1-carboxamide |
InChI |
InChI=1S/C10H18N2O/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9/h7-9,12H,1-6H2,(H2,11,13) |
InChI Key |
BRAOKWOECXLZDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCNC2C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















